

Methyl 2-methoxy-5-nitrobenzoate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitrobenzoate

Cat. No.: B1277286

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-nitrobenzoate is a valuable and versatile building block in organic synthesis, primarily serving as a precursor to a wide array of complex molecules and pharmacologically active compounds. Its trifunctional nature, possessing an ester, a methoxy group, and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables chemists to introduce molecular complexity through various reactions, including the reduction of the nitro group, hydrolysis of the ester, and transformations of the aromatic ring. This guide provides a comprehensive overview of the key synthetic applications of **methyl 2-methoxy-5-nitrobenzoate**, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties and Spectroscopic Data

Methyl 2-methoxy-5-nitrobenzoate is a stable, crystalline solid at room temperature. A summary of its key properties and spectroscopic data is presented below.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Appearance	Light yellow solid
CAS Number	34841-11-7

Spectroscopic Data:

- ¹H NMR (CDCl₃, 300 MHz): δ 8.61 (d, J = 2.7 Hz, 1H), 8.57 (d, J = 2.7 Hz, 1H), 4.00 (s, 3H), 3.96 (s, 3H).[1]
- ¹³C NMR (CDCl₃, 75 MHz): δ 164.84, 164.00, 141.05, 129.28, 128.19, 120.86, 112.38, 57.20, 52.93.[1]
- Mass Spectrometry (EI): m/z = 211 (M⁺).[1]

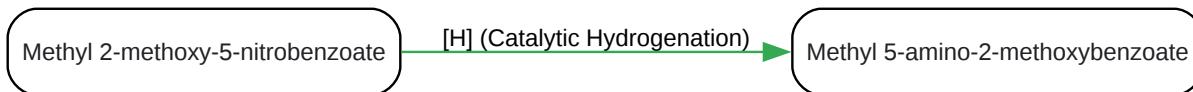
Key Synthetic Transformations

The synthetic utility of **methyl 2-methoxy-5-nitrobenzoate** is primarily centered around the transformation of its nitro and ester functionalities.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most fundamental and widely employed transformation of **methyl 2-methoxy-5-nitrobenzoate**. The resulting product, methyl 5-amino-2-methoxybenzoate, is a key intermediate in the synthesis of numerous heterocyclic compounds and pharmaceutical agents.[2][3] This reduction is typically achieved through catalytic hydrogenation.

General Reaction Scheme:



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Caption: Reduction of **Methyl 2-methoxy-5-nitrobenzoate**.

A summary of various catalytic systems used for this reduction is presented in the table below.

Catalyst	Hydrogen Source	Solvent	Temperature (°C)	Pressure	Reaction Time (h)	Yield (%)
10% Pd/C	H ₂	Methanol	Room Temp.	70-80 psi	4-5	~95
5% Pd/C	H ₂	Methanol	Room Temp.	50 psi	17	Not specified
20% Pd(OH) ₂ /C	H ₂	Methanol	Room Temp.	1 atm	18	Not specified
5% Pt/C	H ₂	Ethyl Acetate	Room Temp.	1.4 atm	5	~98

Protocol 1: Reduction using 10% Pd/C[2]

- To a solution of **methyl 2-methoxy-5-nitrobenzoate** (20.0 g, 0.097 mol) in methanol (300 mL) in a Parr apparatus, 10% Pd/C (5.0 g) was added.
- The mixture was stirred under a hydrogen atmosphere at 70-80 psi for 4-5 hours.
- The reaction mass was then filtered, and the filtrate was concentrated under reduced pressure to afford methyl 5-amino-2-methoxybenzoate (15.0 g).

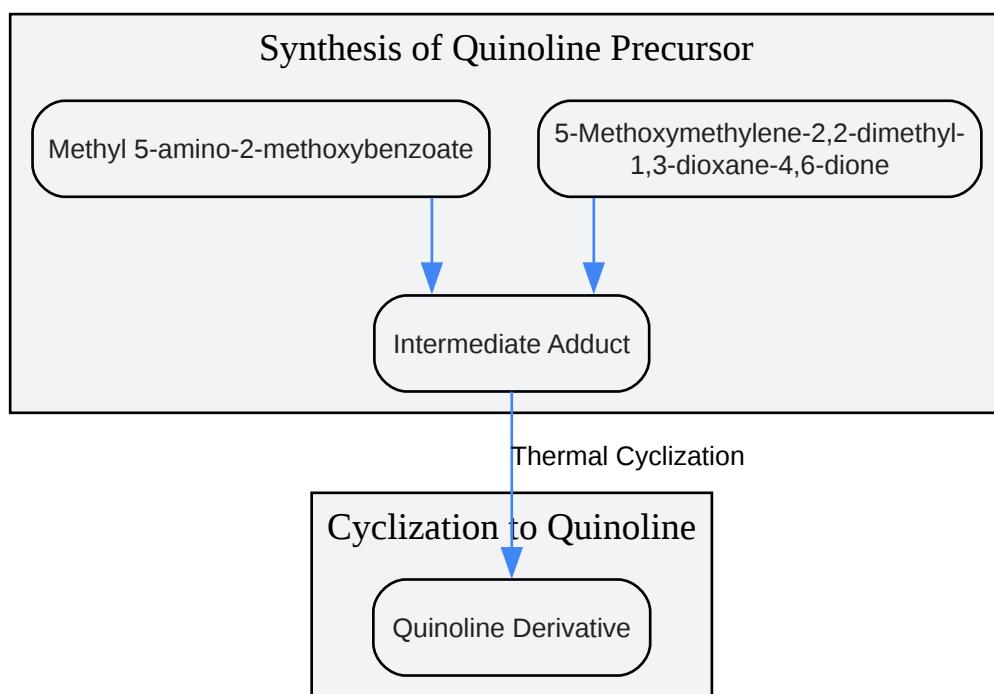
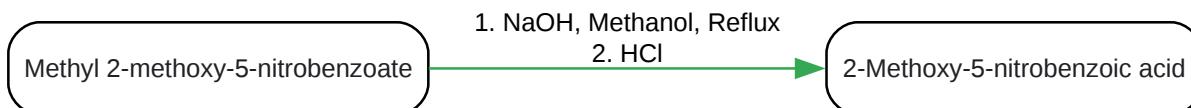
Protocol 2: Reduction using 5% Pt/C

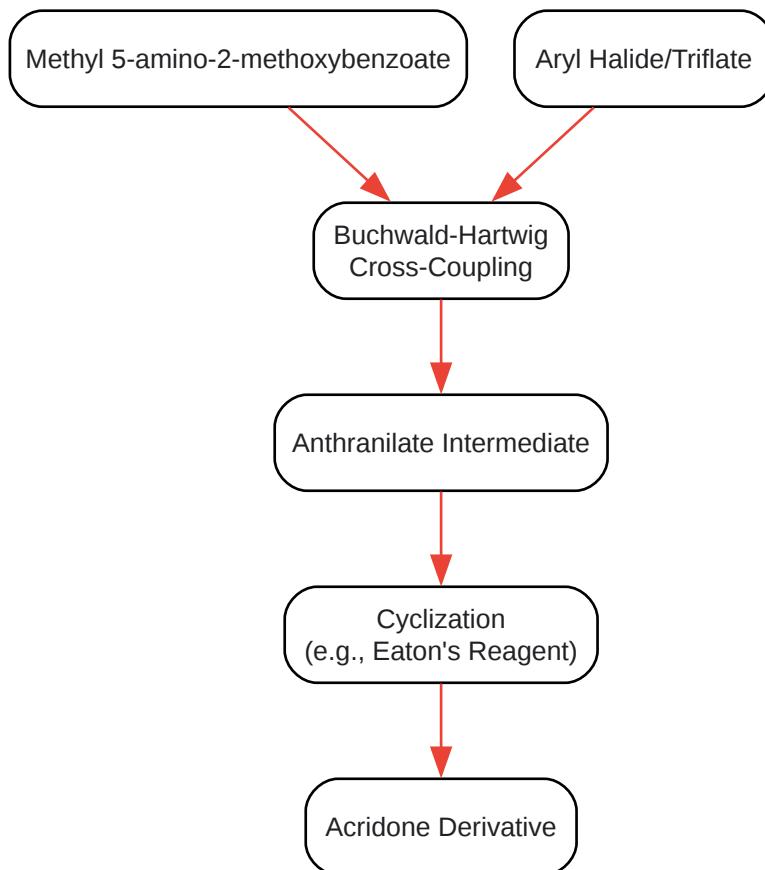
- A mixture of **methyl 2-methoxy-5-nitrobenzoate** (20.3 g), 5% platinum-on-carbon catalyst (1.5 g), and ethyl acetate (300 ml) was stirred under 1.4 atmospheres pressure of hydrogen for 5 hours.
- The catalyst was removed by filtration, and the filtrate was evaporated to yield methyl 5-amino-2-methoxybenzoate (17 g).

Hydrolysis of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid. This transformation is typically carried out under basic conditions.

General Reaction Scheme:





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